molecular formula C12H13FO B8151583 1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene

1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene

Cat. No.: B8151583
M. Wt: 192.23 g/mol
InChI Key: UCLYNCUOPPDYGC-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene is an organic compound that features a unique combination of functional groups, including a cyclopropylmethoxy group, a fluorine atom, and a vinyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylmethanol, fluorobenzene, and vinylbenzene.

    Reaction Steps:

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom and vinyl group can participate in substitution reactions. For example, nucleophilic substitution with reagents like sodium methoxide can replace the fluorine atom with a methoxy group.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield cyclopropylmethoxy-2-fluoro-4-vinylbenzene ketone, while reduction may produce cyclopropylmethoxy-2-fluoro-4-vinylbenzene alcohol.

Scientific Research Applications

1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its vinyl group allows for polymerization, making it useful in creating novel polymers with unique properties.

    Biological Studies: The compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological systems.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene involves its interaction with molecular targets through its functional groups:

    Molecular Targets: The fluorine atom can form strong hydrogen bonds with biological molecules, while the vinyl group can participate in covalent bonding with nucleophiles.

    Pathways Involved: The compound may modulate biological pathways by binding to specific enzymes or receptors, altering their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

1-(Cyclopropylmethoxy)-2-fluoro-4-vinylbenzene can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The presence of the fluorine atom and vinyl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(cyclopropylmethoxy)-4-ethenyl-2-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c1-2-9-5-6-12(11(13)7-9)14-8-10-3-4-10/h2,5-7,10H,1,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLYNCUOPPDYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)OCC2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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